molecular formula C11H10BrNO2 B8379555 5-Bromo-1-methyl-3-indolylacetic acid

5-Bromo-1-methyl-3-indolylacetic acid

Cat. No.: B8379555
M. Wt: 268.11 g/mol
InChI Key: FEOBIADOEYQAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-methyl-3-indolylacetic acid is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(5-bromo-1-methylindol-3-yl)acetic acid

InChI

InChI=1S/C11H10BrNO2/c1-13-6-7(4-11(14)15)9-5-8(12)2-3-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15)

InChI Key

FEOBIADOEYQAEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg of a 60% dispersion of sodium hydride in mineral oil were added to solution of 1 g of 5-bromoindole-3-acetic acid in 50 ml of tetrahydrofuran and the mixture was stirred under a nitrogen atmosphere for 1 hour. Thereafter, 820 mg (5.8 mmol) of methyl iodide were added and the mixture was stirred under a nitrogen atmosphere for 24 hours. Then, 5 ml of water were added and the solvent was removed under reduced pressure. The residue was treated with 2M hydrochloric acid and the precipitate formed was filtered off, washed with n-hexane and dried. The obtained solid was recrystallized from diethyl ether to give 5-bromo-1-methyl-3-indolylacetic acid of melting point 192°-194° C.
Quantity
0 (± 1) mol
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1 g
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reactant
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50 mL
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820 mg
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5 mL
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reactant
Reaction Step Three

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